4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine
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Overview
Description
“4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It is traditionally challenging to access .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one sulfate, has been reported . The product was confirmed by elementary analysis, IR, and 1H NMR . The combustion energy has been determined by a rotating-bomb calorimeter .Scientific Research Applications
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Organic Field-Effect Transistor (OFET) Applications
- Field : Polymer Chemistry
- Application Summary : Compounds with a similar structure to “4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine” have been used in the synthesis of copolymers for OFET applications .
- Methods of Application : These copolymers were synthesized with thiophene, thieno [3,2-b]thiophene, and dithieno [3,2-b:2′,3′-d]thiophene moieties. Their optical characteristics, morphology, orientation, and application in flexible organic field effect transistor (OFET) devices were studied .
- Results : The study revealed that the copolymer with the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect was successfully used to fabricate ambient stable and high-performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .
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Organic Synthesis and Medicinal Chemistry
- Field : Organic Synthesis and Medicinal Chemistry
- Application Summary : Compounds with a similar structure to “4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine” have been used as chemically differentiated building blocks for organic synthesis and medicinal chemistry .
- Methods of Application : This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .
- Results : This compound is specifically used for the preparation of drug candidates containing hindered amine motifs. Additionally, it provides structurally distinct screening compounds .
- Copolymers for Flexible Organic Field Effect Transistor (OFET) Devices
- Field : Polymer Chemistry
- Application Summary : Three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based alternating copolymers were synthesized with thiophene (PBPT), thieno [3,2-b]thiophene (PBPTT), and dithieno [3,2-b:2′,3′-d]thiophene (PBPDT) moieties .
- Methods of Application : The optical characteristics, morphology, orientation, and application in flexible OFET devices of these copolymers were studied .
- Results : The copolymer PBPTT, which has the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect, was successfully used to fabricate ambient stable and high-performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .
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Cyclopropanated Macrocyclic Ketones and Lactones
- Field : Organic Chemistry
- Application Summary : Compounds with similar structures have been used in the synthesis of cyclopropanated macrocyclic ketones and lactones .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results : The results or outcomes of these syntheses are not specified in the source .
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Anti-Angiogenic Applications
- Field : Biomedical Research
- Application Summary : Compounds with similar structures have shown anti-angiogenic properties in both in vitro and in vivo mammalian model systems .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve biomedical research techniques .
- Results : The results or outcomes of these studies are not specified in the source .
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Gas Chromatography-Mass Spectrometry (GC-MS) Applications
- Field : Analytical Chemistry
- Application Summary : Compounds with similar structures have been used in GC-MS for the determination of migration of 25 primary aromatic amines from food contact plastic materials .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve GC-MS techniques .
- Results : The results or outcomes of these analyses are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXBDGDQWDYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)SC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381928 |
Source
|
Record name | 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine | |
CAS RN |
175204-56-5 |
Source
|
Record name | 4-(1,1-Dimethylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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